molecular formula C24H19NO3S B2615577 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide CAS No. 2097935-61-8

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide

Cat. No.: B2615577
CAS No.: 2097935-61-8
M. Wt: 401.48
InChI Key: AOIISWDIUZQLJB-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide is a complex organic compound that features a combination of furan, thiophene, and xanthene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(furan-2-yl)ethyl]-9H-xanthene-9-carboxamide
  • N-[2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide
  • N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxylate

Uniqueness

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds that contain only one of these heterocycles.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3S/c26-24(25-15-18(19-11-5-13-27-19)22-12-6-14-29-22)23-16-7-1-3-9-20(16)28-21-10-4-2-8-17(21)23/h1-14,18,23H,15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIISWDIUZQLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CC=CO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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